
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H20N2OS and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H17N2OS
- Molecular Weight : 273.36 g/mol
- CAS Number : Not specifically listed in the search results but related compounds indicate structural similarities.
Research indicates that this compound functions primarily as a JNK (c-Jun N-terminal kinase) inhibitor . JNKs are a group of mitogen-activated protein kinases (MAPKs) involved in various cellular processes including apoptosis, proliferation, and differentiation. Inhibition of JNKs has been associated with therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Key Findings:
- Inhibition of JNK Pathway : The compound shows selective inhibition of JNK2 and JNK3 with reported pIC50 values of 6.5 and 6.7 respectively, indicating a potent interaction with these targets while showing no significant activity against JNK1 .
- Cellular Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating the JNK signaling pathway .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
- Case Study : A study involving various cancer cell lines showed that the compound significantly inhibited cell growth and induced apoptosis through activation of the JNK pathway .
- Mechanistic Insights : The compound's ability to inhibit JNK signaling led to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic factors.
Neuroprotective Effects
- Research has suggested potential neuroprotective properties due to its ability to modulate stress-induced signaling pathways. This could be beneficial in conditions like Alzheimer's disease where JNK is known to play a role in neuronal apoptosis .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the specificity and potency of this compound:
Compound Name | Target | pIC50 | Selectivity |
---|---|---|---|
This compound | JNK2/JNK3 | 6.5/6.7 | Specific for JNK2/3 |
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthylamide | JNK2/JNK3 | 6.0/6.2 | Specific for JNK2/3 |
Benzamide Derivative X | Other Kinases | 5.5 | Non-specific |
Applications De Recherche Scientifique
Medicinal Chemistry
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide is being investigated for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests that it may exhibit pharmacological properties such as:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. Research is ongoing to evaluate the specific mechanisms of action of this compound against various cancer types .
- Neurological Effects : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. Investigations into its neuroprotective properties are underway, focusing on its potential to mitigate oxidative stress in neuronal cells .
Pharmaceutical Development
The compound serves as a lead structure in the development of new pharmaceuticals. Its derivatives are being synthesized and evaluated for improved efficacy and reduced side effects. The following applications have been noted:
- Drug Design : Structure-activity relationship (SAR) studies are being conducted to optimize the pharmacokinetic and pharmacodynamic profiles of its derivatives .
- Screening Compounds : It is utilized as a screening compound in high-throughput screening (HTS) assays to identify novel drug candidates targeting specific biological pathways .
Biochemical Studies
Research is also focusing on the biochemical interactions of this compound:
- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease states. This property is being exploited to understand metabolic regulation and potential therapeutic interventions .
Case Studies
Several case studies highlight the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
Study B | Neuroprotective Effects | Showed that the compound reduced neuronal cell death in models of oxidative stress-induced injury. |
Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic syndrome pathways, suggesting potential therapeutic applications. |
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c17-10-13-12-8-4-5-9-14(12)20-16(13)18-15(19)11-6-2-1-3-7-11/h11H,1-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABPUSRRADTLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.